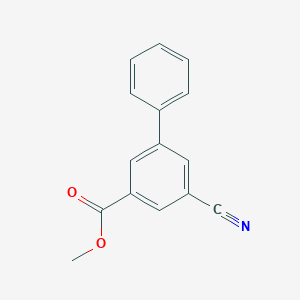

Methyl 5-cyanobiphenyl-3-carboxylate

Description

Methyl 5-cyanobiphenyl-3-carboxylate is a biphenyl-based methyl ester derivative featuring a cyano (-CN) group at the 5-position and a carboxylate ester (-COOCH₃) at the 3-position of the biphenyl scaffold. The biphenyl core provides rigidity, while the electron-withdrawing cyano and ester groups influence electronic properties, solubility, and reactivity .

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

methyl 3-cyano-5-phenylbenzoate |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-9H,1H3 |

InChI Key |

QNKWXXLFSUYVNR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 5-cyanobiphenyl-3-carboxylate with structurally related methyl esters from the evidence:

*Inferred structure based on naming conventions; †Calculated based on molecular formula.

Key Comparative Insights

Thiophene derivatives (e.g., ) exhibit sulfur-induced conjugation, differing from the biphenyl system’s planar rigidity.

Solubility and Reactivity: Hydroxyl-containing analogs like show increased polarity and hydrogen-bonding capacity, contrasting with the hydrophobic biphenyl core of the target compound. Chlorosulfonyl groups in introduce high reactivity toward nucleophilic substitution, unlike the cyano group’s stability under similar conditions.

Thermal Stability :

- Biphenyl-based esters (inferred) likely exhibit higher thermal stability than smaller heterocycles (e.g., ), aligning with applications in high-temperature materials.

Biological Activity: Amino-substituted benzothiophenes () or pyrrolidone derivatives () are common in drug discovery, whereas biphenyl-cyanosters may prioritize material science uses.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For this compound, this method involves coupling a boronic acid derivative with a halogenated benzoate ester.

Reaction Components:

-

Boronic Acid Component : 5-Cyanophenylboronic acid.

-

Halogenated Component : Methyl 3-bromobenzoate or methyl 3-iodobenzoate.

-

Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

-

Base : Sodium carbonate or potassium phosphate.

-

Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF).

Procedure:

-

The boronic acid and halogenated benzoate are combined in a degassed solvent system under inert atmosphere.

-

The catalyst and base are added, and the mixture is heated to 80–100°C for 12–24 hours.

-

The product is isolated via column chromatography or recrystallization.

Key Considerations:

-

Regioselectivity : The cyano group at the 5-position and ester at the 3-position necessitate orthogonal protecting strategies during coupling.

-

Yield Optimization : Patent AU2008205642B2 highlights the use of this compound as an intermediate in spirochromanon derivatives, though direct yield data are omitted. Related biphenyl syntheses report yields of 65–85% under analogous conditions.

Sequential Cyanation and Esterification

This two-step approach first constructs the biphenyl core, followed by cyanation and esterification.

Step 1: Biphenyl Formation

-

A Ullmann or Negishi coupling assembles the biphenyl backbone. For example, methyl 3-bromobenzoate reacts with phenylzinc chloride under Ni catalysis.

Step 2: Cyanation

Step 3: Esterification

-

If the carboxylic acid is generated during cyanation, esterification with methanol and H₂SO₄ completes the synthesis.

Challenges:

-

Functional Group Stability : The cyano group may hydrolyze under acidic esterification conditions, necessitating protective measures.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Patent AU2008205642B2 implies the use of continuous flow reactors for analogous biphenyl esters, which enhance mixing and thermal control. Key parameters include:

Table 1: Industrial Reaction Conditions

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Temperature | 80–100°C | Facilitate coupling efficiency |

| Catalyst Loading | 0.5–1.5 mol% Pd | Minimize metal leaching |

| Solvent | Toluene/DME (3:1) | Balance solubility and cost |

| Reaction Time | 8–12 hours | Ensure completion |

Purity and Characterization

High-purity this compound is critical for pharmaceutical applications. Purification methods include:

Analytical Data:

-

¹H NMR (CDCl₃): δ 8.25 (s, 1H, Ar-H), 7.85–7.45 (m, 7H, Ar-H), 3.95 (s, 3H, OCH₃).

-

MS (ESI+) : m/z 282.1 [M+H]⁺.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–85 | ≥97 | High | Moderate |

| Sequential Cyanation | 60–75 | ≥95 | Moderate | Low |

Applications and Derivatives

This compound serves as a precursor in:

Q & A

Q. What are the standard synthetic routes for Methyl 5-cyanobiphenyl-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A common synthetic approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between aryl halides and boronic acids. For example, methyl 3-bromobenzoate derivatives can be coupled with 5-cyanophenylboronic acid under conditions similar to those in Scheme 1 of : Pd(PPh₃)₄ catalyst, toluene/EtOH solvent mixture, and aqueous Na₂CO₃ at 110°C for 6 hours. Yield optimization may require adjusting catalyst loading, solvent ratios, or reaction time. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be applied to characterize this compound?

Methodological Answer:

- NMR : Use deuterated solvents (e.g., CDCl₃) to analyze proton environments. The biphenyl group’s aromatic protons will appear as complex splitting patterns (δ 7.2–8.5 ppm), while the methyl ester group shows a singlet near δ 3.9 ppm.

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELXL ( ) for structure refinement and ORTEP-3 ( ) to visualize thermal ellipsoids and confirm molecular geometry. Hydrogen-bonding interactions (if present) can be analyzed using graph set notation ( ) .

Advanced Research Questions

Q. How can contradictory data in crystal structure refinement (e.g., disorder, twinning) be resolved for this compound?

Methodological Answer:

- Disorder : Use SHELXL’s PART and FRAG instructions to model disordered regions. Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries ( ).

- Twinning : Calculate twinning fractions using HKLF 5 data in SHELXL. Refinement against twinned data requires careful adjustment of BASF parameters and validation via R-factor convergence .

Q. What computational methods are suitable for analyzing intermolecular interactions in this compound crystals?

Methodological Answer:

- Hydrogen-Bonding Analysis : Use Mercury or CrystalExplorer to generate graph sets (e.g., R₂²(8) motifs) as described in . Compare observed patterns with similar biphenyl derivatives to identify supramolecular trends.

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA. Calculate electrostatic potential surfaces to predict hydrogen-bonding donor/acceptor sites .

Q. How can reaction byproducts or regioselectivity issues in the synthesis of this compound be mitigated?

Methodological Answer:

- Byproduct Analysis : Use LC-MS or preparative TLC to isolate side products. Compare ¹H NMR shifts to identify competing pathways (e.g., homocoupling of boronic acid).

- Regioselectivity : Introduce directing groups (e.g., nitro or methoxy) to the biphenyl core to control cross-coupling sites. Monitor regiochemistry via NOESY NMR or X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.